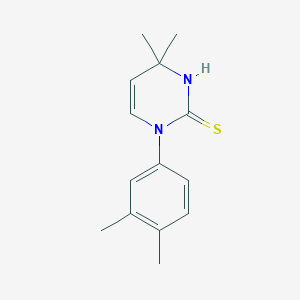

![molecular formula C14H16N2OS B3084413 1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone CAS No. 1142212-64-3](/img/structure/B3084413.png)

1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone

Descripción general

Descripción

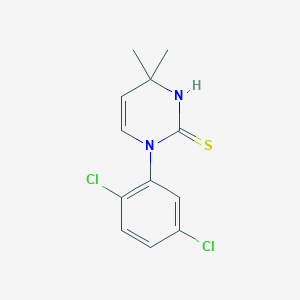

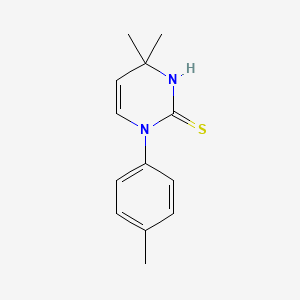

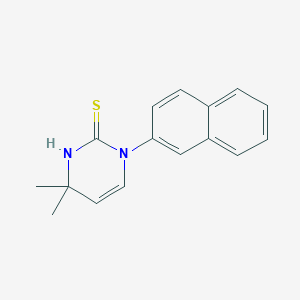

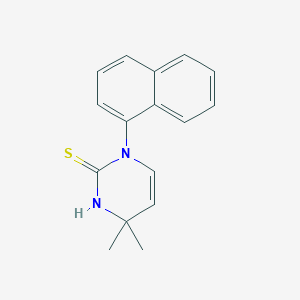

1-[4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone is a chemical compound with the molecular formula C14H16N2OS and a molecular weight of 260.36 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(=O)C1=CC=C(C=C1)N2C=CC(NC2=S)©C . This notation provides a way to describe the structure of a chemical compound in a linear format.Aplicaciones Científicas De Investigación

Chemopreventive and Chemotherapeutic Effects on Cancer

Mercapto-substituted 1,2,4-triazoles, such as our compound of interest, play a crucial role in cancer research. These compounds exhibit chemopreventive and chemotherapeutic effects. They interfere with cancer cell growth, inhibit specific enzymes, and modulate cellular processes. Researchers investigate their potential as anticancer agents due to their unique structure and biological activity .

Antiviral and Anti-Infective Properties

1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone shows promise as an antiviral and anti-infective agent. Similar to taribavirin (viramidine), it targets DNA and RNA viruses. Specifically, it has demonstrated activity against severe respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever. Although still in clinical trials, its potential as an antiviral drug is being explored .

HIV-1 Treatment

Compounds with a triazole ring have been investigated for treating HIV-1. Some derivatives of our compound have shown activity against the virus. Researchers focus on inhibiting viral enzymes, including reverse transcriptase (RT), integrase (IN), and protease (PR). These compounds hold promise as part of the ongoing efforts to combat HIV-1 infections .

Synthesis and Reactions

Understanding the synthesis and reactions of this compound is essential for its application. Researchers explore various synthetic routes to optimize yield and purity. Additionally, investigating its reactivity with other molecules provides insights into its behavior and potential modifications .

Spectral Properties

Analyzing the spectral properties (such as UV-Vis, IR, and NMR spectra) helps characterize the compound. These data aid in identifying functional groups, verifying its structure, and assessing purity. Researchers use these properties to correlate structure with biological activity .

Other Potential Applications

Beyond the mentioned fields, researchers continue to explore novel applications. These may include drug delivery systems, coordination chemistry, and material science. Investigating the compound’s interactions with proteins, enzymes, and cellular components opens up exciting avenues for future research .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been designed as analogs ofCombretastatin A-4 , a natural product with cis-stilbene structure . Combretastatin A-4 is known to target microtubules , principal components of the cytoskeleton involved in various cellular functions such as cell signaling, organelle trafficking, and mitosis .

Mode of Action

They inhibit the polymerization process of tubulin when they bind to an active site called colchicine . This disrupts the formation and function of microtubules, which can lead to cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

cell division and growth . By inhibiting tubulin polymerization, it could disrupt the formation of the mitotic spindle, a crucial component in cell division .

Result of Action

Based on its potential antitubulin activity, it could lead tocell cycle arrest and apoptosis in cancer cells . This is typically achieved by disrupting the formation and function of microtubules, which are essential for cell division .

Propiedades

IUPAC Name |

1-[4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10(17)11-4-6-12(7-5-11)16-9-8-14(2,3)15-13(16)18/h4-9H,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHKLGDNQDHIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.